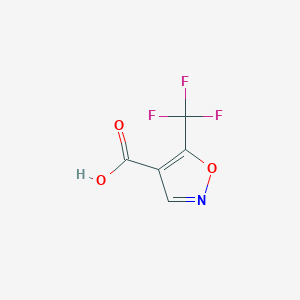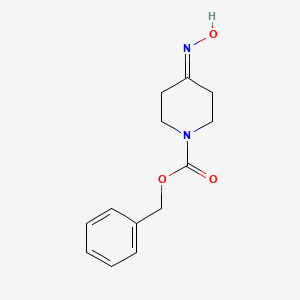
8-Hydroxyoxycodone, 8beta-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8β,14-Dihydroxy-7,8-dihydro Codeinone involves the oxidation of Thebaine. The reaction conditions typically include the use of oxidizing agents such as potassium permanganate or chromium trioxide in an acidic medium. The reaction is carried out at controlled temperatures to ensure the selective oxidation of Thebaine to 8β,14-Dihydroxy-7,8-dihydro Codeinone .
Industrial Production Methods: Industrial production of 8β,14-Dihydroxy-7,8-dihydro Codeinone follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The final product is then purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions: 8β,14-Dihydroxy-7,8-dihydro Codeinone undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of more oxidized derivatives.
Reduction: Reduction reactions can convert it back to its precursor or other reduced forms.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide in acidic medium.
Reduction: Hydrogen gas with a metal catalyst such as palladium or platinum.
Substitution: Halogenating agents like chlorine or bromine in the presence of a catalyst.
Major Products Formed:
Oxidation: More oxidized derivatives of 8β,14-Dihydroxy-7,8-dihydro Codeinone.
Reduction: Reduced forms of the compound, potentially reverting to Thebaine.
Substitution: Halogenated derivatives of 8β,14-Dihydroxy-7,8-dihydro Codeinone.
Scientific Research Applications
8β,14-Dihydroxy-7,8-dihydro Codeinone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of other complex molecules.
Biology: Studied for its interactions with biological systems, particularly its binding to opioid receptors.
Medicine: Investigated for its potential analgesic properties and its role in the development of new pain management drugs.
Industry: Utilized in the production of pharmaceuticals and as a reference standard in analytical chemistry.
Mechanism of Action
The mechanism of action of 8β,14-Dihydroxy-7,8-dihydro Codeinone involves its interaction with opioid receptors in the central nervous system. It binds to these receptors, mimicking the effects of natural opiates, leading to analgesic effects. The molecular targets include the mu, delta, and kappa opioid receptors, and the pathways involved are related to pain modulation and relief .
Comparison with Similar Compounds
Codeine: Another opiate alkaloid with similar analgesic properties.
Morphine: A well-known opiate used for pain relief.
Thebaine: The precursor to 8β,14-Dihydroxy-7,8-dihydro Codeinone.
Uniqueness: 8β,14-Dihydroxy-7,8-dihydro Codeinone is unique due to its specific structure and the presence of hydroxyl groups at the 8β and 14 positions. This structural uniqueness contributes to its distinct chemical reactivity and biological activity compared to other opiates .
Properties
Molecular Formula |
C18H21NO5 |
|---|---|
Molecular Weight |
331.4 g/mol |
IUPAC Name |
(4R,4aS,5S,7aR,12bS)-4a,5-dihydroxy-9-methoxy-3-methyl-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-one |
InChI |
InChI=1S/C18H21NO5/c1-19-6-5-17-14-9-3-4-11(23-2)15(14)24-16(17)10(20)8-13(21)18(17,22)12(19)7-9/h3-4,12-13,16,21-22H,5-8H2,1-2H3/t12-,13+,16+,17+,18+/m1/s1 |
InChI Key |
SVFULCKGJOWFGT-FGPFUNDFSA-N |
SMILES |
CN1CCC23C4C(=O)CC(C2(C1CC5=C3C(=C(C=C5)OC)O4)O)O |
Isomeric SMILES |
CN1CC[C@]23[C@@H]4C(=O)C[C@@H]([C@]2([C@H]1CC5=C3C(=C(C=C5)OC)O4)O)O |
Canonical SMILES |
CN1CCC23C4C(=O)CC(C2(C1CC5=C3C(=C(C=C5)OC)O4)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3,6-Dichlorobenzo[b]thiophene](/img/structure/B1647452.png)





![(5,6,7,8-Tetrahydroimidazo[1,5-a]pyrazin-3-yl)methanol](/img/structure/B1647476.png)
![7-Methylpyrazolo[1,5-a]pyrimidin-3-amine](/img/structure/B1647488.png)





